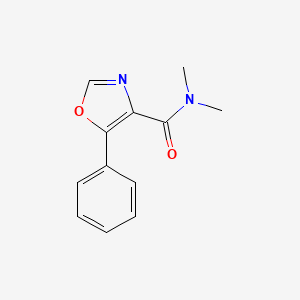![molecular formula C17H13N3O2 B2789748 N-(Cyanomethyl)-3-[(3-cyanophenoxy)methyl]benzamide CAS No. 1385382-45-5](/img/structure/B2789748.png)
N-(Cyanomethyl)-3-[(3-cyanophenoxy)methyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Cyanomethyl)-3-[(3-cyanophenoxy)methyl]benzamide, also known as CMCPB, is a synthetic compound that belongs to the benzamide class of drugs. It is a potent and selective agonist of the cannabinoid receptor 2 (CB2), which is primarily found in immune cells and peripheral tissues. CMCPB has been extensively studied for its potential therapeutic applications in various diseases, including inflammation, pain, cancer, and neurodegenerative disorders.
Mécanisme D'action
N-(Cyanomethyl)-3-[(3-cyanophenoxy)methyl]benzamide acts as a selective agonist of CB2 receptors, which are primarily expressed in immune cells and peripheral tissues. Activation of CB2 receptors by N-(Cyanomethyl)-3-[(3-cyanophenoxy)methyl]benzamide leads to the inhibition of pro-inflammatory cytokines and chemokines, resulting in reduced inflammation and pain. N-(Cyanomethyl)-3-[(3-cyanophenoxy)methyl]benzamide also induces apoptosis in cancer cells and protects neurons from oxidative stress and inflammation.
Biochemical and Physiological Effects:
N-(Cyanomethyl)-3-[(3-cyanophenoxy)methyl]benzamide has been shown to have a wide range of biochemical and physiological effects in preclinical studies. It has been demonstrated to reduce inflammation, pain, and cancer cell proliferation in various animal models. N-(Cyanomethyl)-3-[(3-cyanophenoxy)methyl]benzamide also protects neurons from oxidative stress and inflammation, which may have implications for the treatment of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-(Cyanomethyl)-3-[(3-cyanophenoxy)methyl]benzamide is a potent and selective agonist of CB2 receptors, which makes it a valuable tool for studying the role of CB2 receptors in various biological processes. It has high affinity and specificity for CB2 receptors, which allows for precise and selective modulation of CB2 receptor activity. However, the use of N-(Cyanomethyl)-3-[(3-cyanophenoxy)methyl]benzamide in lab experiments is limited by its potential toxicity and off-target effects. Further studies are needed to fully understand the safety and efficacy of N-(Cyanomethyl)-3-[(3-cyanophenoxy)methyl]benzamide in different experimental settings.
Orientations Futures
There are several future directions for the study of N-(Cyanomethyl)-3-[(3-cyanophenoxy)methyl]benzamide and CB2 receptors. One area of research is the development of novel CB2 agonists with improved safety and efficacy profiles. Another area of research is the investigation of the role of CB2 receptors in different disease states, including inflammation, pain, cancer, and neurodegenerative disorders. Additionally, the development of CB2 receptor imaging agents may have important applications in the diagnosis and monitoring of CB2 receptor-related diseases.
Méthodes De Synthèse
The synthesis of N-(Cyanomethyl)-3-[(3-cyanophenoxy)methyl]benzamide involves the reaction of 3-(3-cyanophenoxy)benzaldehyde with cyanomethyl magnesium bromide followed by the addition of N-bromoacetamide. The resulting product is then treated with hydrochloric acid to yield N-(Cyanomethyl)-3-[(3-cyanophenoxy)methyl]benzamide in high purity and yield.
Applications De Recherche Scientifique
N-(Cyanomethyl)-3-[(3-cyanophenoxy)methyl]benzamide has been widely used in scientific research to investigate the role of CB2 receptors in various biological processes. It has been shown to have anti-inflammatory, analgesic, anti-cancer, and neuroprotective effects in preclinical studies. N-(Cyanomethyl)-3-[(3-cyanophenoxy)methyl]benzamide has also been used to study the pharmacological properties of CB2 receptors and to develop novel CB2 agonists for therapeutic purposes.
Propriétés
IUPAC Name |
N-(cyanomethyl)-3-[(3-cyanophenoxy)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2/c18-7-8-20-17(21)15-5-1-4-14(9-15)12-22-16-6-2-3-13(10-16)11-19/h1-6,9-10H,8,12H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHFDFOMQQWEBOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NCC#N)COC2=CC=CC(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Cyanomethyl)-3-[(3-cyanophenoxy)methyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

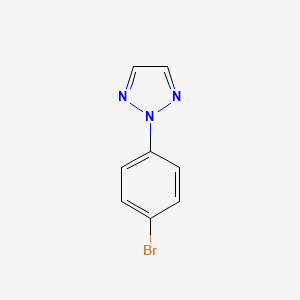

![N-(tert-butyl)-3-[4-(1H-imidazol-1-yl)phenyl]-1H-pyrazole-1-carboxamide](/img/structure/B2789670.png)
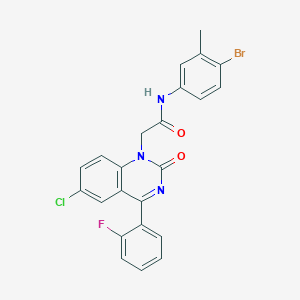
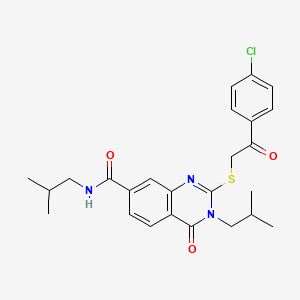
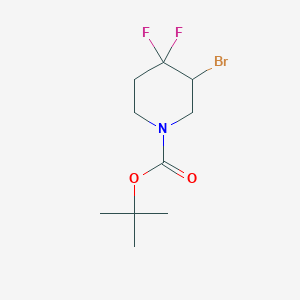

![N-[(1-Hydroxycyclopropyl)methyl]-N-methyl-4-(prop-2-enoylamino)benzamide](/img/structure/B2789677.png)
![2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2789680.png)
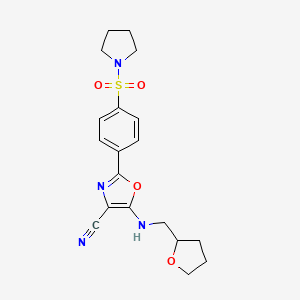
![N-Propan-2-yl-3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-carboxamide](/img/structure/B2789684.png)


